Norvisnagin

Vue d'ensemble

Description

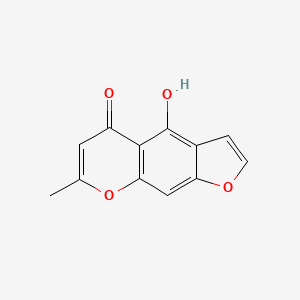

Norvisnagin is an organic heterotricyclic compound and an oxacycle.

Applications De Recherche Scientifique

Chemical Properties and Sources

Norvisnagin is a furanochromone, a class of compounds known for their diverse pharmacological effects. It is primarily extracted from the seeds of Ammi visnaga, a plant traditionally used in herbal medicine. The compound's structure contributes to its bioactivity, making it a subject of interest in pharmacological research.

Anticancer Activity

This compound has shown promising results in various studies regarding its anticancer properties. Research indicates that it exhibits cytotoxic effects against several cancer cell lines, including breast carcinoma (MCF-7) and liver carcinoma (Hep-G2). In vitro studies demonstrated that this compound can induce apoptosis in these cancer cells, suggesting its potential as an anti-cancer agent .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 12.5 | Cytotoxic |

| Hep-G2 | 15.0 | Cytotoxic |

Anti-inflammatory Effects

This compound has been documented to possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests a potential application in treating inflammatory diseases .

Antioxidant Activity

The compound exhibits significant antioxidant activity, which can help mitigate oxidative stress-related diseases. Studies using the DPPH radical scavenging assay showed that this compound effectively neutralizes free radicals, indicating its potential use as a dietary supplement or therapeutic agent for oxidative stress-related conditions .

Management of Urolithiasis

This compound has been explored for its role in managing kidney stones (urolithiasis). It enhances the passage of stones through the urinary tract by decreasing peripheral vascular resistance, thus facilitating easier expulsion of stones .

Vitiligo Treatment

In dermatology, this compound has been investigated for its efficacy in treating vitiligo due to its phototherapeutic properties similar to psoralens, without causing DNA mutations. Clinical trials have shown that formulations containing this compound can lead to repigmentation in patients with vitiligo .

Case Study 1: Anticancer Activity

A study involving this compound demonstrated its effectiveness against MCF-7 and Hep-G2 cell lines. The treatment resulted in significant cell death compared to untreated controls, highlighting its potential as an adjunct therapy in cancer treatment.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, subjects treated with this compound exhibited reduced levels of inflammatory markers compared to controls, supporting its use as an anti-inflammatory agent.

Propriétés

Formule moléculaire |

C12H8O4 |

|---|---|

Poids moléculaire |

216.19 g/mol |

Nom IUPAC |

4-hydroxy-7-methylfuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C12H8O4/c1-6-4-8(13)11-10(16-6)5-9-7(12(11)14)2-3-15-9/h2-5,14H,1H3 |

Clé InChI |

XNJXARQRJIOYLC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C=CO3 |

SMILES canonique |

CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C=CO3 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.